molecular formula C14H21NO2S B2616054 N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1351611-87-4

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2616054
CAS No.: 1351611-87-4
M. Wt: 267.39
InChI Key: ZXKCQUSQJNKCGJ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a cyclohexyl group, a hydroxyethyl group, and a thiophene ring attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the hydroxyethyl intermediate: This can be achieved by reacting cyclohexylamine with an appropriate epoxide under basic conditions.

    Introduction of the thiophene ring: The hydroxyethyl intermediate can then be reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

    Formation of the acetamide: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or analgesic agents.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-2-(furan-2-yl)acetamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a cyclohexyl group and a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCQUSQJNKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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